
2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl-
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Overview
Description
2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two ethoxy groups and a methyl group attached to the benzopyran core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dihydroxy-4-methylcoumarin.
Ethoxylation: The hydroxyl groups at positions 5 and 7 are ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the benzopyran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- typically involves:
- Starting Materials : Utilizing compounds like 5,7-dihydroxy-4-methylcoumarin.
- Ethoxylation : Ethyl iodide is used to ethoxylate the hydroxyl groups in the presence of a base such as potassium carbonate.
- Cyclization : The intermediate product undergoes cyclization to form the benzopyran core.
Industrial production may involve continuous flow reactors to enhance efficiency and scalability .
Chemistry
In organic synthesis, 2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- serves as a building block for more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation and substitution, leading to the formation of valuable derivatives .
Biology
Research has focused on the biological activities of this compound and its derivatives:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. A study indicated that it had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL and Escherichia coli at 64 µg/mL .
Bacteria Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
- Neuroprotective Effects : In vitro studies demonstrated that treatment with the compound reduced cell death by approximately 40% in neuronal cell lines exposed to oxidative stress. Furthermore, it increased levels of antioxidant enzymes .
Medicine
The compound shows potential as a therapeutic agent for various diseases:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Similar in structure but with methoxy groups instead of ethoxy groups.
2H-1-Benzopyran-2-one, 6,7-dimethoxy-4-methyl-: Another derivative with different substitution patterns.
Uniqueness
2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds with methoxy groups.
Biological Activity
2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl-, commonly referred to as a coumarin derivative, is recognized for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and potential anticancer effects.
Chemical Structure and Properties
- Chemical Formula: C12H14O4
- Molecular Weight: 222.24 g/mol
- IUPAC Name: 5,7-diethoxy-4-methyl-2H-chromen-2-one
The compound features a benzopyran structure with two ethoxy groups at the 5 and 7 positions and a methyl group at the 4 position. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study by Desai et al. highlighted the effectiveness of various coumarins against bacterial strains, demonstrating that derivatives like 5,7-diethoxy-4-methyl-coumarin possess notable antibacterial effects against Gram-positive and Gram-negative bacteria .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Antifungal Activity
In a comparative study involving different coumarins, the compound demonstrated potent antifungal activity against Fusarium oxysporum, with an MIC of 116 µg/mL. The presence of the ethoxy groups enhances its interaction with fungal cell membranes, leading to increased permeability and cell death .
Fungal Strain | MIC (µg/mL) |
---|---|
Fusarium oxysporum | 116 |
Candida albicans | 128 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, a study reported a significant reduction in paw edema in rats treated with the compound compared to controls .
Anticancer Potential
Emerging research suggests that coumarin derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. A specific study indicated that 5,7-diethoxy-4-methyl-coumarin can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activities of 2H-1-Benzopyran-2-one derivatives are attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism: Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
- Antifungal Mechanism: Alteration of fungal cell wall integrity and interference with ergosterol biosynthesis.
- Anti-inflammatory Mechanism: Inhibition of cyclooxygenase enzymes and modulation of inflammatory mediators.
- Anticancer Mechanism: Induction of reactive oxygen species (ROS) leading to apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several coumarin derivatives including 5,7-diethoxy-4-methyl-coumarin against clinical isolates. Results indicated that this compound had one of the lowest MIC values among tested derivatives .
- Antifungal Activity Analysis : Another research explored the antifungal activity against Candida species. The results showed that the compound significantly inhibited fungal growth compared to standard antifungal agents .
- Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity and induced apoptosis through mitochondrial pathways .
Properties
CAS No. |
121782-76-1 |
---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5,7-diethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H16O4/c1-4-16-10-7-11(17-5-2)14-9(3)6-13(15)18-12(14)8-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
FQDLUZABRJIJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC |
Origin of Product |
United States |
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